CCT251545 was identified through cell-based screening as a potent inhibitor of the WNT signaling pathway. Its classification falls under small-molecule inhibitors targeting specific protein kinases associated with the Mediator complex, particularly focusing on the regulatory functions of CDK8 and CDK19 in transcriptional control .
The synthesis of CCT251545 involves multiple steps, typically starting from commercially available precursors. The compound is synthesized through a series of reactions that include:
Characterization of CCT251545 is performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
CCT251545 features a 3,4,5-trisubstituted pyridine structure, which is crucial for its binding affinity to CDK8 and CDK19. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.
X-ray crystallography studies have revealed that CCT251545 adopts a Type 1 binding mode where it interacts with the C-terminal region of CDK8, facilitating its inhibitory action .
CCT251545 primarily functions through competitive inhibition at the ATP-binding site of CDK8 and CDK19. The key reactions include:
The compound has been shown to alter WNT pathway-regulated gene expression significantly, indicating its potential in therapeutic applications .
The mechanism by which CCT251545 exerts its effects involves several steps:
Studies have shown that loss of CDK8 or CDK19 function can lead to significant changes in cellular behavior, underscoring their roles in various diseases .
Analytical methods such as high-performance liquid chromatography are used to assess purity and stability over time .
CCT251545 serves as a valuable tool in scientific research, particularly in:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: